molecular formula C28H43P B1608389 Bis(3,5-DI-tert-butylphenyl)phosphine CAS No. 287960-85-4

Bis(3,5-DI-tert-butylphenyl)phosphine

Cat. No.: B1608389
CAS No.: 287960-85-4
M. Wt: 410.6 g/mol
InChI Key: ICFJFBGAFIUVKS-UHFFFAOYSA-N
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Description

Bis(3,5-di-tert-butylphenyl)phosphine (CAS 287960-85-4) is a sterically hindered organophosphorus compound characterized by two 3,5-di-tert-butylphenyl groups bonded to a central phosphorus atom . Its molecular structure imparts significant steric bulk due to the tert-butyl substituents, which are meta-positioned on each aryl ring. This compound is primarily utilized as a ligand in transition-metal catalysis, particularly in asymmetric synthesis and cross-coupling reactions, where steric and electronic tuning of the metal center is critical . The tert-butyl groups enhance stability against oxidative degradation while modulating reactivity by restricting access to the phosphorus lone pair .

Properties

CAS No.

287960-85-4

Molecular Formula

C28H43P

Molecular Weight

410.6 g/mol

IUPAC Name

bis(3,5-ditert-butylphenyl)phosphane

InChI

InChI=1S/C28H43P/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)29-24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18,29H,1-12H3

InChI Key

ICFJFBGAFIUVKS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)PC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)PC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Scientific Research Applications

Catalysis

Ligand for Transition Metal Catalysts
DTBP is widely recognized for its role as a ligand in transition metal-catalyzed reactions. It enhances reaction rates and selectivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The steric bulk provided by the tert-butyl groups allows for better substrate accommodation and minimizes side reactions, leading to higher yields.

  • Case Study: Suzuki-Miyaura Coupling
    In a study involving the coupling of aryl halides with boronic acids, DTBP demonstrated superior performance compared to other ligands. The reaction conditions were optimized using high-throughput experimentation, revealing that DTBP consistently yielded high product quantities across various substrates .

Material Science

Development of Advanced Materials
DTBP is utilized in the synthesis of advanced materials, including polymers and composites. Its unique properties improve thermal stability and mechanical strength in polymer matrices.

  • Research Example : A study indicated that incorporating DTBP into polymer formulations enhanced their thermal degradation temperatures significantly, making them suitable for high-performance applications in electronics and automotive industries .

Pharmaceutical Development

Stabilization of Active Ingredients
In pharmaceutical formulations, DTBP plays a crucial role in stabilizing active pharmaceutical ingredients (APIs). Its ability to form stable complexes with various drug molecules improves their solubility and bioavailability.

  • Application Insight : Research has shown that DTBP can enhance the solubility of poorly water-soluble drugs, thus improving their therapeutic efficacy. This property is vital for developing effective oral medications .

Environmental Chemistry

Remediation of Pollutants
DTBP has been explored for its potential in environmental applications, particularly in the remediation of pollutants. Its phosphine oxide derivatives have shown effectiveness in catalyzing the breakdown of harmful substances in soil and water.

  • Study Findings : In a controlled experiment, DTBP was used to facilitate the degradation of chlorinated organic compounds, demonstrating significant reduction in toxicity levels over time .

Research and Development

Versatile Reagent in Synthetic Chemistry
As a versatile reagent, DTBP is valuable in academic research settings for studying reaction mechanisms and developing new synthetic pathways. Its ability to coordinate with metals allows researchers to explore novel catalytic processes.

  • Example Application : In a recent publication, DTBP was employed as a key reagent in a new synthetic route for complex organic molecules, showcasing its utility in advancing chemical research .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Substituents Electronic Effect Steric Bulk Applications
This compound 287960-85-4 3,5-di-tert-butylphenyl Electron-donating Very high Asymmetric catalysis, Pd/CC coupling
Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphine 1173023-24-9 3,5-di-t-butyl-4-methoxyphenyl Electron-donating (methoxy) High Stabilized metal complexes
Bis(3,5-di(trifluoromethyl)phenyl)phosphine 166172-69-6 3,5-di(trifluoromethyl)phenyl Electron-withdrawing Moderate Oxidative resistance, fluorinated catalysis
Bis(2-furyl)phosphine 216020-59-6 2-furyl Electron-withdrawing Low Chelating ligands, niche catalysis
Di-t-butylphosphine 819-19-2 t-butyl Electron-donating Moderate Reducing agent, Ni/Fe catalysis

Steric and Electronic Analysis

  • Steric Bulk :

    • This compound exhibits exceptional steric hindrance due to the tert-butyl groups at the 3,5-positions of the aryl rings. This bulkiness prevents undesired side reactions (e.g., ligand dissociation) in catalytic cycles .
    • In contrast, Bis(2-furyl)phosphine has minimal steric bulk, making it suitable for reactions requiring accessible metal centers .
    • Bis(3,5-di(trifluoromethyl)phenyl)phosphine, while moderately bulky, prioritizes electronic effects over steric shielding .
  • Electronic Effects :

    • The tert-butyl groups in this compound are strongly electron-donating, enhancing the electron density at the phosphorus atom. This property facilitates oxidative addition steps in cross-coupling reactions .
    • Bis(3,5-di(trifluoromethyl)phenyl)phosphine, with electron-withdrawing CF₃ groups, reduces electron density at the metal center, favoring electrophilic pathways .

Performance in Catalysis

  • Asymmetric Catalysis :
    this compound outperforms less bulky analogs (e.g., Bis(4-methoxyphenyl)phosphine) in enantioselective hydrogenation due to its ability to enforce chiral environments .

  • Cross-Coupling Reactions :
    Compared to Di-t-butylphosphine, the aryl-substituted analog (this compound) provides superior stability in Pd-catalyzed C–C bond formation, attributed to the aryl backbone’s rigidity .

  • Oxidative Resistance : Fluorinated analogs like Bis(3,5-di(trifluoromethyl)phenyl)phosphine exhibit higher oxidative stability but are less effective in electron-demanding processes compared to the tert-butyl-substituted compound .

Preparation Methods

This method provides good yields and allows for the introduction of sterically bulky groups, which is critical for the stability and reactivity of the phosphine ligand.

Preparation of this compound Oxide as Intermediate

This compound oxide is often prepared as a stable intermediate before reduction to the free phosphine. Its preparation involves:

  • Reaction of 3,5-di-tert-butylphenyl lithium with phosphorus trichloride or related chlorophosphines.

  • The phosphine oxide is isolated and characterized, with elemental analysis confirming purity:

Element Calculated (%) Found (%)
C 78.83 78.74
H 10.16 9.93
P 7.26 7.16

This data confirms the successful synthesis of this compound oxide.

Experimental Data and Yields

From literature and patent examples, yields for the synthesis of this compound oxide and related phosphines typically range from 40% to 60%, depending on the catalyst, base, and reaction conditions used.

Catalyst/Base System Yield (%) Notes
NiCl2 / Tetramethylethylenediamine 48 Highest yield among tested amines
NiCl2 / Triethylamine 42 Common base, moderate yield
NiCl2 / Diisopropylethylamine 42 Similar to triethylamine
NiCl2 / Pyridine 27 Lower yield, less effective base

The choice of amine base significantly affects the yield in nickel-catalyzed coupling methods.

Solubility and Stock Solution Preparation

For practical applications, this compound oxide stock solutions are prepared in solvents such as DMSO, PEG300, or corn oil depending on solubility and intended use. Typical preparation involves dissolving precise amounts to achieve desired molarities (e.g., 1 mM to 10 mM), with careful stepwise addition of solvents to maintain clear solutions.

Amount of Compound Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 mg 2.344 0.4688 0.2344
5 mg 11.7202 2.344 1.172
10 mg 23.4404 4.6881 2.344

This table is crucial for formulation in biological or catalytic applications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Organolithium + Chlorophosphine 3,5-di-tert-butylaryl lithium + PCl3 or chlorophosphine Low temperature, inert atmosphere 40–60% Widely used, tolerant to functional groups
Nickel-catalyzed coupling Aryl triflates + diphenylphosphine-borane + Ni catalyst + amine base Room temp to moderate heat 27–48% Alternative route, base choice critical
Phosphine oxide intermediate Organolithium + PCl3, followed by oxidation Standard organometallic conditions Isolated intermediate Requires reduction to free phosphine

Q & A

Q. What are the established methods for synthesizing Bis(3,5-di-tert-butylphenyl)phosphine with high purity?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions between tert-butyl-substituted aryl halides and phosphine precursors. Post-synthesis purification via column chromatography (silica gel) under inert atmospheres (N₂/Ar) is critical to isolate the product. Purity verification should employ gas chromatography (GC) with a threshold of >97.0% .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling fine powders .
  • Environmental Controls: Conduct experiments in fume hoods to minimize inhalation risks. Avoid aqueous environments due to potential hydrolysis .
  • Waste Disposal: Segregate waste in airtight containers and collaborate with certified hazardous waste management services .

Q. Which analytical techniques are most effective for characterizing this phosphine ligand?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ³¹P NMR to confirm phosphorus coordination and ligand integrity. Chemical shifts typically range between δ +10 to +30 ppm for arylphosphines .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., expected [M+H]⁺ for C₃₄H₄₄P₂: 570.50 Da) .
  • Elemental Analysis: Verify stoichiometry via combustion analysis (C, H, N) with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. How do steric effects from the tert-butyl groups influence catalytic activity in transition-metal complexes?

Methodological Answer: The bulky tert-butyl substituents create steric hindrance, modulating metal-ligand bond angles and preventing unwanted side reactions (e.g., dimerization). For example, in palladium-catalyzed cross-coupling, this ligand enhances selectivity for monoarylation by restricting substrate access to the metal center. Comparative studies with less hindered analogs (e.g., triphenylphosphine) show improved turnover numbers (TONs) in Suzuki-Miyaura reactions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Methodological Answer:

  • Experimental Variables: Systematically test reaction parameters (temperature, solvent polarity, metal/ligand ratio) to identify optimal conditions. For example, higher ligand loading (2:1 ligand:Pd ratio) may improve yields in challenging substrates .
  • Theoretical Frameworks: Use density functional theory (DFT) to model steric/electronic contributions, linking empirical data to mechanistic insights .
  • Reproducibility Checks: Cross-validate results using standardized substrates (e.g., bromobenzene for Suzuki couplings) and report detailed experimental protocols .

Q. What are the stability profiles of this compound under oxidative or protic conditions?

Methodological Answer:

  • Oxidative Stability: Conduct accelerated aging tests (e.g., exposure to O₂ at 60°C). FT-IR monitoring of P=O formation (~1200 cm⁻¹) quantifies oxidation rates. Tert-butyl groups slow oxidation compared to less hindered phosphines .
  • Hydrolytic Stability: Test in protic solvents (e.g., H₂O/THF mixtures). ³¹P NMR detects hydrolysis products (e.g., phosphine oxides). Bulkier ligands exhibit slower degradation due to steric protection .

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